molecular formula C17H12N2O3S B5811333 Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- CAS No. 210411-37-3

Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]-

Cat. No.: B5811333
CAS No.: 210411-37-3
M. Wt: 324.4 g/mol
InChI Key: AJQKPZVQSOCWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- typically involves a diazo coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with a phenolic compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to visualize biological samples.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of colored materials and as a pH indicator

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- is unique due to the presence of both phenyl and thienyl groups, which contribute to its distinct chemical properties and applications. The combination of these groups enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(2-hydroxy-5-phenylthiophen-3-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(21)12-8-4-5-9-13(12)18-19-14-10-15(23-17(14)22)11-6-2-1-3-7-11/h1-10,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKPZVQSOCWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)O)N=NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425260
Record name Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210411-37-3
Record name Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.